molecular formula C18H29NO B5475709 4-[3-(cyclooctylamino)butyl]phenol

4-[3-(cyclooctylamino)butyl]phenol

Cat. No.: B5475709
M. Wt: 275.4 g/mol
InChI Key: CARBYSOJFQLNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Cyclooctylamino)butyl]phenol is a phenolic compound featuring a butyl chain substituted with a cyclooctylamino group at the para position of the phenol ring. Its synthesis likely involves alkylation or reductive amination steps, akin to methods described for related sulfonamide derivatives .

Properties

IUPAC Name

4-[3-(cyclooctylamino)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-15(9-10-16-11-13-18(20)14-12-16)19-17-7-5-3-2-4-6-8-17/h11-15,17,19-20H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARBYSOJFQLNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(cyclooctylamino)butyl]phenol typically involves the following steps:

    Formation of the Butyl Chain: The butyl chain is synthesized through a series of reactions starting from simple aliphatic precursors.

    Attachment of the Cyclooctylamino Group: The cyclooctylamino group is introduced through nucleophilic substitution reactions, where a cyclooctylamine reacts with an appropriate butyl halide.

    Phenol Group Introduction: The phenol group is then attached to the butyl chain through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

4-[3-(cyclooctylamino)butyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Both the phenol and amine groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

Scientific Research Applications

4-[3-(cyclooctylamino)butyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(cyclooctylamino)butyl]phenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and gene expression.

For example, the phenol group can interact with enzymes through hydrogen bonding and hydrophobic interactions, while the cyclooctylamino group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Cyclohexylamino)phenol

  • Structure : Replaces the cyclooctyl group with a smaller cyclohexyl moiety.
  • Molecular Weight : 191.27 g/mol (vs. ~275.43 g/mol for the cyclooctyl analog) .
  • Safety data classify it as an irritant, with precautions for inhalation and dermal exposure .

3-(Benzylamino)-4-(cyclooctylamino)-N-ethylbenzenesulfonamide

  • Structure: Shares the cyclooctylamino group but incorporates a sulfonamide and benzyl substituent.
  • Molecular Weight : 437.60 g/mol (vs. ~275.43 g/mol for the target compound) .
  • Bioactivity : Acts as a carbonic anhydrase (CA-IX) inhibitor, with the sulfonamide group coordinating Zn²⁺ in the enzyme’s active site . The benzyl group may enhance selectivity for tumor-associated CA isoforms.

Ractopamine Hydrochloride

  • Structure: Contains a 4-[3-aminobutyl]phenol backbone but with additional hydroxyl and ethylamino groups.
  • Molecular Weight : 337.84 g/mol .
  • Bioactivity: A β-adrenergic agonist used in livestock to promote lean muscle growth. The phenolic hydroxyl and ethylamino groups are critical for receptor binding, differing from the cyclooctylamino group’s role in enzyme inhibition .

4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol

  • Structure: Substitutes cyclooctylamino with an isopropoxy-propylamino group.
  • Molecular Weight : 265.39 g/mol .
  • Properties : The ether linkage increases polarity compared to the cyclooctyl group, altering solubility and reactivity. Classified as an irritant, suggesting similar handling precautions to the cyclooctyl analog .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application Reference
4-[3-(Cyclooctylamino)butyl]phenol C₁₈H₂₉NO (inferred) ~275.43 Phenol, cyclooctylamino Potential CA inhibition
4-(Cyclohexylamino)phenol C₁₂H₁₇NO 191.27 Phenol, cyclohexylamino Unknown (safety data available)
3-(Benzylamino)-4-(cyclooctylamino)-N-ethylbenzenesulfonamide C₂₅H₃₁N₃O₂S 437.60 Sulfonamide, benzylamino, cyclooctylamino CA-IX inhibition
Ractopamine Hydrochloride C₁₈H₂₃NO₃·HCl 337.84 Phenol, ethylamino, hydroxyl β-adrenergic agonist
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol C₁₆H₂₇NO₂ 265.39 Phenol, isopropoxy-propylamino Irritant (industrial use)

Key Research Findings

  • Enzyme Inhibition: Cyclooctylamino-containing compounds, such as 3-(benzylamino)-4-(cyclooctylamino)-N-ethylbenzenesulfonamide, demonstrate potent CA-IX inhibition due to hydrophobic interactions with the enzyme’s active site . The cyclooctyl group’s bulkiness may enhance binding compared to smaller cycloalkyl analogs.
  • Structural Flexibility: Replacement of cyclooctylamino with polar groups (e.g., isopropoxy-propylamino) reduces lipophilicity, impacting membrane permeability and target engagement .
  • Safety Profiles: Cycloalkylamino phenols generally require careful handling due to irritant properties, as seen in 4-(cyclohexylamino)phenol and 4-[3-(3-isopropoxy-propylamino)-butyl]-phenol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.